

Pretomanid vs. Pretomanid-d4: A Technical Guide to Molecular Weight and Bioactivation

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Compound of Interest

Compound Name: Pretomanid-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Pretomanid and its deuterated analog, **Pretomanid-d4**, with a focus on their molecular weights. It further outlines the critical bioactivation pathway of Pretomanid, a key mechanism for its antimycobacterial activity. This document also includes a comprehensive experimental protocol for the quantification of Pretomanid in plasma samples, a vital tool in pharmacokinetic and pharmacodynamic studies.

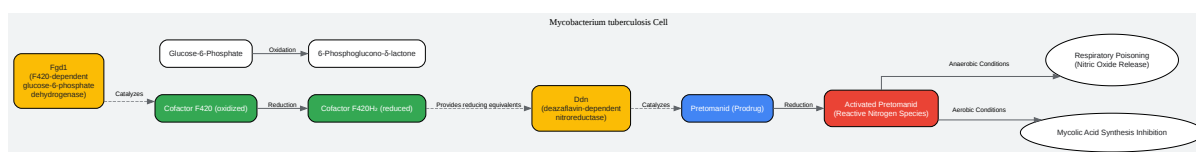
Data Presentation: Molecular Weight Comparison

The primary physical distinction between Pretomanid and its deuterated form lies in their molecular weights. This difference is a direct result of the substitution of four hydrogen atoms with deuterium atoms in **Pretomanid-d4**. The following table summarizes their key molecular properties.

Property	Pretomanid	Pretomanid-d4
Molecular Formula	C ₁₄ H ₁₂ F ₃ N ₃ O ₅	C ₁₄ H ₈ D ₄ F ₃ N ₃ O ₅
Molecular Weight	359.26 g/mol [1][2][3]	363.28 g/mol
CAS Number	187235-37-6	1346617-34-2

Pretomanid Bioactivation Pathway

Pretomanid is a prodrug, meaning it requires activation within the target organism, *Mycobacterium tuberculosis*, to exert its therapeutic effect.[1][4] The bioactivation process is a reductive pathway initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[4][5][6] This enzyme utilizes the reduced form of the cofactor F420 (F420H₂) to reduce the nitro group of Pretomanid.[4][7] The generation of reduced F420 is dependent on the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[4] This activation cascade ultimately produces reactive nitrogen species, including nitric oxide, which are responsible for the dual mechanisms of action of Pretomanid: inhibition of mycolic acid biosynthesis under aerobic conditions and respiratory poisoning under anaerobic conditions.[4][5]



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Bioactivation pathway of Pretomanid in *M. tuberculosis*.

Experimental Protocols

Quantification of Pretomanid in Human Plasma by LC-MS/MS

This section details a validated method for the extraction and quantification of Pretomanid in human plasma using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is essential for clinical pharmacokinetic studies.[8][9][10]

1. Sample Preparation (Liquid-Liquid Extraction)[8][9][10]

- Thaw plasma samples (including standards and quality controls) at room temperature.
- Sonicate the thawed samples for approximately 5 minutes at full power.
- To 40 μ L of plasma, add the internal standard (e.g., Pretomanid-d5).
- Perform liquid-liquid extraction using an appropriate organic solvent.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Separation[8][9][10]

- HPLC System: A high-performance liquid chromatography system.
- Column: Agilent Poroshell C18 column or equivalent.
- Mobile Phase: An isocratic elution is used. The specific composition should be optimized (a common mobile phase is a mixture of an organic solvent like acetonitrile and an aqueous buffer).
- Flow Rate: 400 μ L/min.
- Injection Volume: A small volume (e.g., 5-10 μ L) of the reconstituted sample is injected.

3. Mass Spectrometric Detection[8][9][10][11][12]

- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 3200).
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Pretomanid: Monitor the transition of the protonated molecular ion (m/z 360.2) to a specific product ion (e.g., m/z 175.0).

- Internal Standard (Pretomanid-d5): Monitor the transition of the protonated molecular ion (m/z 365.2) to a specific product ion (e.g., m/z 175.0).
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

4. Calibration and Quantification[8]

- Prepare a calibration curve using standard solutions of Pretomanid in blank plasma over a validated range (e.g., 10 – 10,000 ng/mL).
- Analyze quality control (QC) samples at low, medium, and high concentrations to determine the intra- and inter-day accuracy and precision of the assay.
- Quantify Pretomanid in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Minimum Inhibitory Concentration (MIC) Testing

Determining the Minimum Inhibitory Concentration (MIC) of Pretomanid against *Mycobacterium tuberculosis* is crucial for assessing its potency and for monitoring the development of resistance. Several methods are employed, with broth microdilution being a common approach. [13][14][15][16][17]

1. Media and Reagents[16]

- Broth Medium: Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.2% glycerol.
- Pretomanid Stock Solution: Prepare a stock solution of Pretomanid in a suitable solvent like dimethyl sulfoxide (DMSO).
- Bacterial Inoculum: Prepare a standardized inoculum of the *M. tuberculosis* strain to be tested, adjusted to a specific McFarland standard.

2. Assay Procedure (Broth Microdilution)[16]

- In a 96-well microtiter plate, prepare a serial two-fold dilution of Pretomanid in the broth medium to achieve a range of final concentrations.
- Inoculate each well (except for negative controls) with the standardized bacterial suspension.
- Include growth control wells (no drug) and sterility control wells (no bacteria).
- Incubate the plates at 37°C for a specified period (e.g., 7 to 21 days).

3. Determination of MIC^[13]

- The MIC is defined as the lowest concentration of Pretomanid that completely inhibits the visible growth of *M. tuberculosis*.
- Growth can be assessed visually or by using a growth indicator dye like AlamarBlue.

This guide provides a foundational understanding of the key differences and analytical methodologies related to Pretomanid and its deuterated analog. For further in-depth information, researchers are encouraged to consult the cited literature.

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